3-岩藻糖乳糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides found in human breast milk. Human milk oligosaccharides are the third largest solid component in human milk, following lactose and lipids. 3-Fucosyllactose is recognized for its beneficial effects on infant health, including promoting the growth of beneficial gut microbiota, enhancing immune function, and supporting brain development .
科学研究应用
3-Fucosyllactose has a wide range of scientific research applications in chemistry, biology, medicine, and industry:
Chemistry: It is used as a substrate for studying glycosylation reactions and the activity of glycosyltransferases.
Biology: It is used to study the interactions between human milk oligosaccharides and gut microbiota, as well as their effects on immune function and brain development.
Medicine: It is being investigated for its potential therapeutic applications, including its role in preventing infections, modulating the immune system, and promoting brain development in infants.
Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk oligosaccharides. .
作用机制
安全和危害
According to the safety evaluation, 3-FL shows no acute oral toxicity, genetic toxicity, and subchronic toxicity . It has been approved as generally recognized as safe (GRAS) . The anticipated daily intake of 3-FL from the novel food at the maximum proposed use levels is unlikely to exceed the intake level of breastfed infants on a body weight basis .
准备方法
Synthetic Routes and Reaction Conditions
3-Fucosyllactose can be synthesized through enzymatic and microbial methods. The key enzyme involved in its synthesis is α-1,3-fucosyltransferase, which transfers a fucosyl residue from GDP-L-fucose to lactose. The reaction conditions typically involve the presence of lactose, GDP-L-fucose, and the enzyme α-1,3-fucosyltransferase. The reaction is carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity .
Industrial Production Methods
Industrial production of 3-Fucosyllactose is achieved using engineered microbial cell factories, such as Escherichia coli. The production process involves the metabolic engineering of Escherichia coli to overexpress the genes required for the synthesis of GDP-L-fucose and the enzyme α-1,3-fucosyltransferase. The engineered Escherichia coli is then cultured in a bioreactor, where it produces 3-Fucosyllactose from lactose. The product is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions
3-Fucosyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond in 3-Fucosyllactose, resulting in the formation of L-fucose and lactose.
Glycosylation: This reaction involves the addition of a glycosyl group to 3-Fucosyllactose, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes such as β-galactosidase can catalyze the hydrolysis of 3-Fucosyllactose.
Glycosylation: Glycosyltransferases are used as catalysts in glycosylation reactions. The reaction is typically carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity.
Oxidation: Oxidizing agents such as periodate or enzymatic oxidases can be used for the oxidation of 3-Fucosyllactose.
Major Products Formed
Hydrolysis: L-fucose and lactose.
Glycosylation: More complex oligosaccharides.
Oxidation: Aldehydes or carboxylic acids.
相似化合物的比较
3-Fucosyllactose is similar to other human milk oligosaccharides, such as 2’-Fucosyllactose, Difucosyllactose, Lacto-N-tetraose, and Lacto-N-neotetraose. it has unique properties that distinguish it from these compounds:
2’-Fucosyllactose: While both 3-Fucosyllactose and 2’-Fucosyllactose are fucosylated oligosaccharides, 2’-Fucosyllactose has the fucosyl residue attached to the C-2 position of the galactose unit, whereas 3-Fucosyllactose has it attached to the C-3 position of the glucose unit. .
Difucosyllactose: This compound contains two fucosyl residues, making it more complex than 3-Fucosyllactose. It has different prebiotic and immunomodulatory properties.
Lacto-N-tetraose and Lacto-N-neotetraose: These are neutral oligosaccharides with different structures and functions compared to 3-Fucosyllactose. .
属性
CAS 编号 |
41312-47-4 |
---|---|
分子式 |
C18H32O15 |
分子量 |
488.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1 |
InChI 键 |
OVYANALZSAYBOJ-XOGIJULASA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
同义词 |
Galβ1-4(Fucα1-3)Glc |
产品来源 |
United States |
Q1: What is the molecular formula and weight of 3-fucosyllactose?
A1: 3-Fucosyllactose is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?
A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].
Q3: What analytical techniques are used to characterize and quantify 3-FL?
A3: Several techniques are employed, including:
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
- Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
- 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].
Q4: How does 3-FL interact with its target in the gut?
A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].
Q5: Does 3-FL influence the gut microbiota differently than other HMOs?
A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].
Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?
A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].
Q7: How is 3-FL produced for research and commercial applications?
A7: 3-FL can be produced through:
- Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
- Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].
Q8: What are the potential applications of 3-FL?
A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:
- Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
- Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。